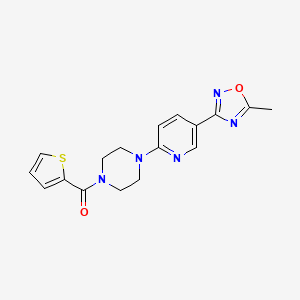![molecular formula C13H12N4OS B2359661 N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1172347-47-5](/img/structure/B2359661.png)
N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that features both a benzothiazole and a pyrazole moiety
Mechanism of Action
Target of Action
The compound N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as N-(1,3-benzothiazol-5-yl)-1-ethylpyrazole-3-carboxamide, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, anticancer, and antineoplastic drugs Thiazole derivatives have been reported to inhibit o-glcnacase (oga), a target for treating alzheimer’s disease .
Mode of Action
Thiazole derivatives have been reported to interact with their targets, resulting in various biological effects . For instance, some thiazole derivatives have been found to inhibit the OGA enzyme, which is involved in tau-mediated neurodegeneration .
Biochemical Pathways
Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives may affect various biochemical pathways.
Pharmacokinetics
The solubility of thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could impact its bioavailability.
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to interact with a variety of enzymes and proteins . For instance, some benzothiazole derivatives have shown inhibitory activity against the cyclooxygenase (COX) enzymes
Cellular Effects
Some benzothiazole derivatives have been found to inhibit the proliferation of certain cancer cells
Molecular Mechanism
Some benzothiazole derivatives have been found to inhibit the COX enzymes, which play a key role in inflammation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves the coupling of a benzothiazole derivative with a pyrazole derivative. One common method involves the reaction of 2-aminobenzothiazole with ethyl 3-oxobutanoate to form the intermediate, which is then cyclized to form the desired product . The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like lutidine or TBTU .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine in dichloromethane.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- **2-(benzo[d]thiazol-2-yl)phenoxy acids
Uniqueness
N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its dual heterocyclic structure, which imparts a combination of properties from both benzothiazole and pyrazole rings. This duality enhances its biological activity and makes it a versatile scaffold for drug development .
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-2-17-6-5-10(16-17)13(18)15-9-3-4-12-11(7-9)14-8-19-12/h3-8H,2H2,1H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILRDUCBJALINW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)SC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-ethyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359582.png)
![(5R,7S)-5,7-Dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2359584.png)






![3-(4-methoxyphenyl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)propan-1-one](/img/structure/B2359598.png)
![2-((dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B2359599.png)
![8-methoxy-3-[2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]chromen-2-one](/img/structure/B2359600.png)
![4-Cyclobutyl-6-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2359601.png)
